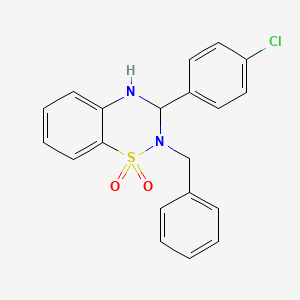
Benzyl 4-(aminomethyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C15H16ClNO2. It is an amino acid ester hydrochloride, often used in various chemical and pharmaceutical applications. This compound is known for its role as a versatile small molecule scaffold, making it valuable in synthetic chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(aminomethyl)benzoate hydrochloride typically involves the esterification of 4-(aminomethyl)benzoic acid with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrobenzyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(aminomethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
- Methyl 4-(aminomethyl)benzoate hydrochloride
- Ethyl 4-(aminomethyl)benzoate hydrochloride
- Propyl 4-(aminomethyl)benzoate hydrochloride
Comparison: Benzyl 4-(aminomethyl)benzoate hydrochloride is unique due to its benzyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
benzyl 4-(aminomethyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWFJATINCKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)



![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)
![2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B2405918.png)




